N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole ring can be substituted with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that benzoxazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct properties and potential applications .
Properties
CAS No. |
785836-64-8 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |
InChI Key |
MBIFLGHNRXIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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